2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1)
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Overview
Description
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) is a heterocyclic compound containing a thiophene ring substituted with a methyl group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxaldehyde: Another thiophene derivative with similar structural features.
Articaine: A thiophene-based local anesthetic used in dentistry.
Uniqueness
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, an amino group, and a carboxylic acid group on the thiophene ring makes it a versatile compound for various applications.
Properties
CAS No. |
100047-60-7 |
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Molecular Formula |
C6H8ClNO2S |
Molecular Weight |
193.65 g/mol |
IUPAC Name |
4-amino-5-methylthiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-3-4(7)2-5(10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |
InChI Key |
AMSGJCGEZYKBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)N.Cl |
Origin of Product |
United States |
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